7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that belongs to the class of octahydropyrrolo derivatives. It is characterized by its unique structural features, which include a pyrazine core and a p-tolyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in relation to opioid receptor interactions.
7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine can be classified as:
The synthesis of 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions that may include cyclization processes and functional group modifications. A common approach includes:
The synthesis may require specific reagents such as:
Reactions are often carried out under controlled conditions to optimize yield and purity.
The molecular formula for 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine is C_{13}H_{18}N_{2}O. Its structure features:
The compound's stereochemistry is significant; it contains chiral centers that influence its biological activity. Detailed structural data can be obtained from chemical databases like PubChem, which provides 3D molecular representations and other relevant information .
7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating nature of the p-tolyloxy group, which can stabilize positive charges during electrophilic attack.
The mechanism of action for 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine primarily relates to its interaction with opioid receptors. It acts as a ligand for these receptors, influencing pain perception and potentially exhibiting analgesic effects.
In studies, compounds similar to 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine have shown significant binding affinities to mu-opioid receptors, suggesting a mechanism that may involve agonistic or antagonistic activity depending on the specific structural modifications made .
Relevant data on these properties can be found in chemical databases and literature related to similar compounds .
7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine has potential applications in:
Its unique structure allows for modifications that could lead to improved efficacy or reduced side effects compared to existing medications.
Multi-component reactions (MCRs) represent an efficient strategy for constructing the octahydropyrrolo[1,2-a]pyrazine core of 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine. These convergent processes enable the simultaneous formation of multiple bonds in a single operation, achieving high atom economy and structural complexity. The Kabachnik-Fields reaction exemplifies this approach, where a carbonyl compound, amine, and phosphite react to form α-aminophosphonates – valuable intermediates for subsequent cyclization into pyrrolopyrazine systems [10]. Similarly, aza-Michael additions have proven effective for scaffold assembly, as demonstrated in the synthesis of natural products like longamide B and agelastatin A analogs. Here, pyrrole-2-carboxamides bearing electrophilic handles undergo base-catalyzed intramolecular cyclization (e.g., K₂CO₃ in DMSO at 100°C) to establish the bicyclic framework [6].
Microwave irradiation (MWI) significantly optimizes these MCRs by enhancing reaction kinetics and selectivity. Under MWI, cyclocondensation reactions proceed within minutes rather than hours, with yields exceeding 90% in solvent-free conditions. For instance, chitosan hydrochloride-catalyzed MCRs between curcumin, aldehydes, and urea derivatives under MWI deliver functionalized dihydropyrimidinones with embedded pyrrolopyrazine motifs at 90-96% yield [5] [10]. This technique reduces energy consumption and minimizes side-product formation, aligning with green chemistry principles.
Table 1: Optimization of MCR Conditions for Pyrrolo[1,2-a]Pyrazine Synthesis
Reaction Type | Catalyst/Conditions | Temperature/Time | Yield Range | Key Advantages |
---|---|---|---|---|
Kabachnik-Fields | Catalyst-free, RT | Room temperature, 2-4 h | 70-85% | No catalyst, high atom economy |
Aza-Michael Cyclization | K₂CO₃/DMSO | 100°C, 6-8 h | 65-80% | Broad substrate scope |
MWI-Assisted Cyclocondensation | Chitosamine HCl, solvent-free | MWI, 10-15 min | 90-96% | Rapid, energy-efficient, high yields |
Ugi-4CR | β-Alanine/GABA, MeOH | RT, 24 h | 60-75% | Introduces lactam moieties |
The Ugi four-component reaction (U-4CR) further diversifies scaffold functionalization. Using β-alanine or γ-aminobutyric acid (GABA) as bifunctional components with isocyanides, aldehydes, and isatins generates spiro-β-lactam-pyrrolopyrazine hybrids in a single step [7] [10]. These MCR strategies provide modular access to the octahydropyrrolo[1,2-a]pyrazine core, setting the stage for targeted C7 functionalization.
The introduction of the p-tolyloxy group at the C7 position of octahydropyrrolo[1,2-a]pyrazine demands precise stereocontrol due to the molecule's conformational sensitivity. The C7 carbon is a chiral center whose configuration significantly influences biological activity, as evidenced by mu-opioid receptor antagonists featuring analogous scaffolds [3]. Two primary strategies enable stereoselective access to this position: chiral pool utilization and asymmetric catalysis.
In chiral pool approaches, enantiomerically pure building blocks serve as starting materials. For example, (R)-octahydropyrrolo[1,2-a]pyrazine (CAS: 96193-27-0, 95% ee) is commercially available and can be directly functionalized. Nucleophilic displacement of activated C7-alcohol derivatives (e.g., mesylates or tosylates) with p-cresol under basic conditions installs the p-tolyloxy group while preserving stereochemical integrity [4]. Alternatively, enantioselective aza-Michael cyclizations catalyzed by chiral phase-transfer catalysts (e.g., N-benzylammonium salts derived from quinine) achieve up to 56% ee during scaffold construction, though further optimization is needed [6].
Table 2: Stereoselective Synthesis of 7-Functionalized Pyrrolo[1,2-a]Pyrazines
Chiral Strategy | Reagent/Catalyst | Substrate | Stereochemical Outcome | Application Example |
---|---|---|---|---|
Chiral Pool Resolution | (R)-Octahydropyrrolo[1,2-a]pyrazine | 7-Hydroxy derivative | >95% ee retained | 7-(Aryloxy) derivatives [4] |
Asymmetric Aza-Michael | N-Benzylammonium PTC (quinine-derived) | N-Allyl pyrrole-2-carboxamide | Up to 56% ee | Longamide B analogs [6] |
Diastereoselective Cyclization | Trifluoroacetic acid/silica gel | Hemiaminal intermediates | d.r. >5:1 (agelastatin A) | Bioinspired synthesis [6] |
Enantioselective Reduction | Borane with chiral oxazaborolidines | 7-Keto precursor | >90% ee demonstrated | (7R)-Hydroxy derivatives [8] |
For late-stage functionalization, (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS: 879399-07-2) serves as a pivotal chiral intermediate. Mitsunobu reactions with p-cresol efficiently invert or retain stereochemistry to yield 7-(p-tolyloxy) derivatives, depending on the azodicarboxylate/phosphine pair employed [8]. Computational modeling confirms that the (7R) configuration minimizes steric clashes with the bicyclic ring system during nucleophilic substitution, favoring high stereoselectivity when SN₂ conditions are employed.
Palladium-catalyzed cyclizations provide atom-economic routes to annulate the pyrrolo[1,2-a]pyrazine core while concurrently introducing functionality at C7. These methods leverage oxidative addition and carbopalladation mechanisms to form critical C–C and C–heteroatom bonds. Notably, the choice of palladium precatalyst dictates regioselectivity in N-allyl pyrrole-2-carboxamide cyclizations:
For 7-(p-tolyloxy) derivatives, cascade cyclization-functionalization sequences are particularly valuable. A p-tolyloxy-bearing allylic electrophile can undergo intramolecular Pd⁰-catalyzed amination, as demonstrated in N-cinnamyl pyrrole systems. This approach constructs the pyrazine ring while simultaneously installing the C7 substituent via allylic ether retention. Key to success is the use of bulky phosphine ligands (e.g., tris(2-furyl)phosphine) to suppress β-hydride elimination and preserve the p-tolyloxy moiety [6].
Table 3: Palladium-Catalyzed Cyclization Outcomes for Pyrrolopyrazine Synthesis
Precatalyst System | Ligand/Additive | Temperature | Regioselectivity | Representative Yield |
---|---|---|---|---|
Pd(OAc)₂/NaOAc | Bu₄NCl | 120°C (DMSO) | Exclusive pyrrolo[1,2-a]pyrazine | 78% (16a) [6] |
PdCl₂(CH₃CN)₂/Benzoquinone | None | 100°C (DMF/THF) | 1:1 [2,3-c] / [3,2-c] fused isomers | 65% combined [6] |
Pd₂(dba)₃/P(2-furyl)₃ | Cs₂CO₃ | 80°C (Toluene) | Retains allylic ether functionality | 82% [6] |
Mechanistic studies reveal that cationic Pd(II) intermediates facilitate electrophilic cyclization when electron-rich heterocycles like pyrroles are involved. However, for oxygen-sensitive p-tolyloxy groups, Pd⁰ catalysts generated in situ from Pd(OAc)₂ and phosphines under CO atmosphere prevent unwanted C–O bond cleavage. This methodology enables the synthesis of advanced intermediates for 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine with >95% regiochemical fidelity [6].
Post-synthetic modifications offer efficient routes to diversify the 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine scaffold after core assembly. Electrophilic aromatic substitution (SEAr) and cross-coupling reactions are particularly valuable for introducing pharmacologically relevant groups:
For modifying the p-tolyloxy moiety itself, ortho-directed metalation proves effective. n-Butyllithium with N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C deprotonates the ortho position of the tolyl group, enabling trapping with electrophiles like dimethylformamide (to install aldehydes) or iodine (for iodination). The resulting 2-substituted-4-methylphenoxy derivatives serve as advanced intermediates for further functionalization [10].
Recent advances integrate multicomponent reactions (MCRs) for late-stage diversification. The Ugi–Deprotection–Cyclization (UDC) strategy exemplifies this: an Ugi adduct derived from 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid undergoes microwave-assisted deprotection and cyclization to yield fused polyheterocycles like triazolopyrazines. This one-pot sequence achieves molecular complexity unattainable via stepwise routes [7] [10].
Table 4: Post-Synthetic Modification Pathways for 7-(p-Tolyloxy) Derivatives
Reaction Type | Conditions | Site of Modification | Functional Group Tolerance |
---|---|---|---|
Electrophilic Bromination | NBS (1 equiv), DMF, 0°C, 1 h | Pyrrole C3 position | Tolerates p-tolyloxy ether |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | C3-Bromo substituent | Broad for boronic acids |
Reductive Amination | RCHO, NaBH(OAc)₃, CH₂Cl₂, RT | Pyrazine N4 nitrogen | Sensitive to strong acids |
Ortho-Lithiation | nBuLi/TMEDA, THF, -78°C, then Electrophile | Ortho to p-tolyloxy methyl | Requires anhydrous conditions |
UDC Sequence | Ugi adduct → MW deprotection → cyclization | Carboxylic acid functionality | Generates fused heterocycles |
These strategies collectively enable the systematic exploration of structure-activity relationships around the 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine core, facilitating its development as a privileged scaffold in medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1